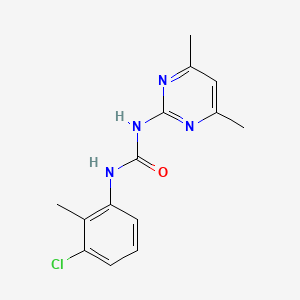
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a nitro or hydroxyl derivative.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methyl groups can influence its binding affinity and specificity. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can be compared with other urea derivatives, such as:
N-Phenyl-N’-(4,6-dimethylpyrimidin-2-yl)urea: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(3-Chloro-2-methylphenyl)-N’-(2-pyrimidinyl)urea: Lacks the methyl groups on the pyrimidine ring, potentially altering its chemical properties.
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, which can impact its reactivity and stability.
These comparisons highlight the unique structural features of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea and their influence on its chemical and biological properties.
Properties
CAS No. |
616208-83-4 |
|---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-7-9(2)17-13(16-8)19-14(20)18-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
JSBQOPDIFQNHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
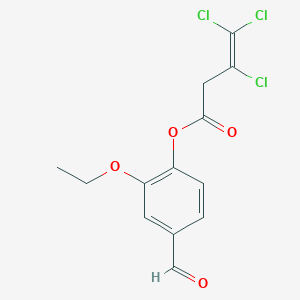
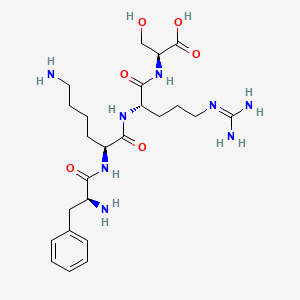
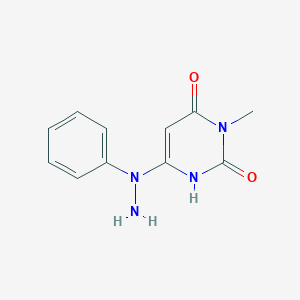
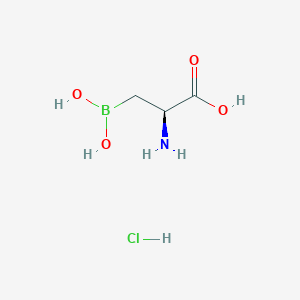

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
